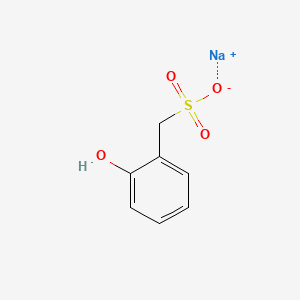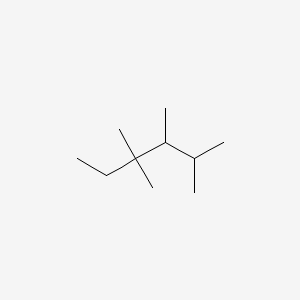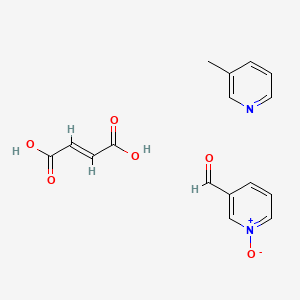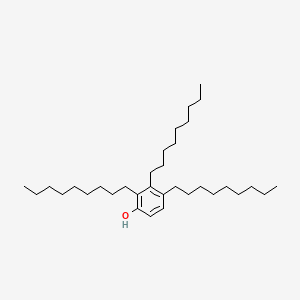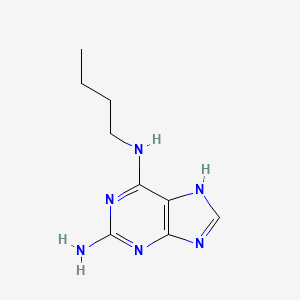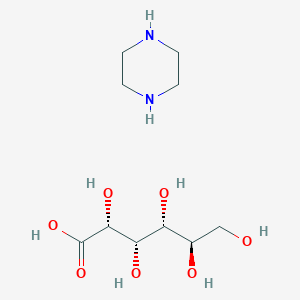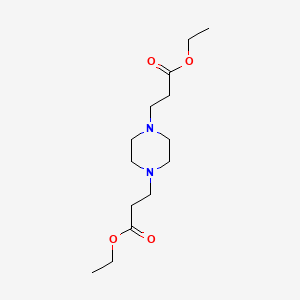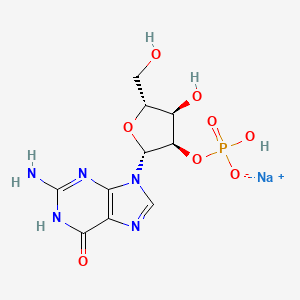
2'-Guanylic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Guanylic acid, monosodium salt, also known as guanosine 2’-monophosphate sodium salt, is a nucleotide derivative. It is an ester of phosphoric acid with the nucleoside guanosine. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Guanylic acid, monosodium salt typically involves the phosphorylation of guanosine. This can be achieved through chemical synthesis methods where guanosine is reacted with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of 2’-Guanylic acid, monosodium salt often involves microbial fermentation. Specific strains of bacteria are used to convert guanosine into its monophosphate form. The fermentation process is followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Guanylic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Guanylic acid, monosodium salt can lead to the formation of guanosine diphosphate or guanosine triphosphate .
Scientific Research Applications
2’-Guanylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in various biochemical processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used as a flavor enhancer in the food industry.
Mechanism of Action
The mechanism of action of 2’-Guanylic acid, monosodium salt involves its interaction with specific molecular targets. In biochemical processes, it acts as a substrate for enzymes involved in nucleotide metabolism. It can also bind to specific receptors and modulate signal transduction pathways. The molecular targets include guanine nucleotide-binding proteins and various enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Guanosine monophosphate:
Guanosine diphosphate: A nucleotide involved in energy transfer and signal transduction.
Guanosine triphosphate: A nucleotide that serves as an energy source in various biochemical reactions.
Uniqueness
2’-Guanylic acid, monosodium salt is unique due to its specific structure and functional properties. Unlike other guanosine derivatives, it has a phosphate group attached to the 2’ position of the ribose sugar, which gives it distinct biochemical properties and applications .
Properties
CAS No. |
97416-82-5 |
|---|---|
Molecular Formula |
C10H13N5NaO8P |
Molecular Weight |
385.20 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
LTTUDJUDNVUGHM-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




